molecular formula C15H22N2O4 B13643966 2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid

2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid

Cat. No.: B13643966
M. Wt: 294.35 g/mol
InChI Key: ZWVDGVZGVCLMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid is a synthetic organic compound with a molecular formula of C15H22N2O4. This compound is characterized by the presence of a methoxyphenyl group, a carbamoyl group, and a methylbutanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid typically involves multiple steps:

    Formation of the Methoxyphenyl Ethylamine Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with ethylamine under reductive amination conditions to form 2-(4-methoxyphenyl)ethylamine.

    Carbamoylation: The intermediate is then reacted with a suitable carbamoylating agent, such as isocyanate, to form the carbamoyl derivative.

    Coupling with Methylbutanoic Acid: The final step involves coupling the carbamoyl derivative with 3-methylbutanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamoyl group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-({[2-(4-Hydroxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid.

    Reduction: Formation of 2-({[2-(4-Methoxyphenyl)ethyl]amino}-3-methylbutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and biological context, but may include signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[2-(4-Hydroxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid
  • 2-({[2-(4-Methoxyphenyl)ethyl]amino}-3-methylbutanoic acid
  • 2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-ethylbutanoic acid

Uniqueness

2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid

InChI

InChI=1S/C15H22N2O4/c1-10(2)13(14(18)19)17-15(20)16-9-8-11-4-6-12(21-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3,(H,18,19)(H2,16,17,20)

InChI Key

ZWVDGVZGVCLMGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NCCC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.